molecular formula C4H8ClNO4 B13889687 2-aminobutanedioic Acid Hydrochloride CAS No. 40149-75-5

2-aminobutanedioic Acid Hydrochloride

Cat. No.: B13889687
CAS No.: 40149-75-5
M. Wt: 169.56 g/mol
InChI Key: DWHMPBALQYTJFJ-UHFFFAOYSA-N
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Description

2-aminobutanedioic acid hydrochloride, also known as aspartic acid hydrochloride, is an amino acid derivative. It is a white crystalline powder that is soluble in water and has a molecular formula of C4H7NO4·HCl. This compound is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-aminobutanedioic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions . Another method includes the ammoniation of 2-aminobutyronitrile, followed by hydrolysis to obtain the desired product . These methods typically involve mild reaction conditions and are environmentally friendly.

Industrial Production Methods

Industrial production of this compound often utilizes biotransformation and chemical synthesis techniques. The biotransformation method leverages the optical selectivity of enzymes to produce high-purity L-2-aminobutyric acid, which is then converted to the hydrochloride salt through esterification and ammonolysis . This process is cost-effective and yields high-purity products suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-aminobutanedioic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Acid chlorides, anhydrides, and amines.

Major Products Formed

The major products formed from these reactions include oxo compounds, alcohols, and various amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-aminobutanedioic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminobutanedioic acid hydrochloride involves its role as a precursor in various biochemical pathways. It participates in the synthesis of proteins by incorporating into peptide chains during translation. Additionally, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-aminobutanedioic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific role in the synthesis of certain pharmaceuticals and its unique chemical reactivity, which makes it a valuable intermediate in various industrial processes .

Properties

IUPAC Name

2-aminobutanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMPBALQYTJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432507
Record name Aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40149-75-5, 17585-59-0
Record name Aspartic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40149-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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